2-Methylbutyronitrile

Description

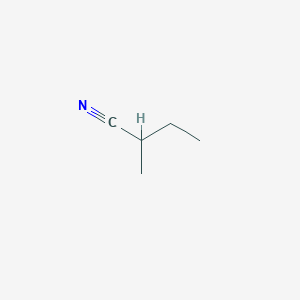

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEJCSULJQNRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871287 | |

| Record name | 2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus] | |

| Record name | 2-Cyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.3 [mmHg] | |

| Record name | 2-Cyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18936-17-9 | |

| Record name | 2-Methylbutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18936-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanone cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018936179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y900M14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Methylbutyronitrile (iso-pentylnitrile). As a chiral nitrile, it serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document consolidates key data, including physicochemical properties, spectroscopic signatures, and detailed experimental considerations for its synthesis and analysis, to support research and development activities.

Chemical Structure and Identification

This compound is a branched aliphatic nitrile. Its structure consists of a butane (B89635) backbone with a nitrile group and a methyl group attached to the second carbon atom. This substitution creates a chiral center, resulting in two enantiomers: (S)-(+)-2-Methylbutyronitrile and (R)-(-)-2-Methylbutyronitrile.

| Identifier | Value |

| IUPAC Name | 2-methylbutanenitrile[2] |

| Synonyms | 2-Cyanobutane, α-Methylbutyronitrile[3] |

| Molecular Formula | C₅H₉N[2] |

| CAS Number | 18936-17-9 (racemic)[2], 25570-03-0 ((S)-enantiomer)[1] |

| SMILES | CCC(C)C#N[2] |

| InChI | InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3[2] |

| InChIKey | RCEJCSULJQNRQQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 83.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 125 - 126 °C | [1] |

| Melting Point | -112 °C | [5] |

| Density | 0.786 g/mL at 25 °C | [1] |

| Solubility in Water | 8.89 g/L at 25 °C | [2] |

| Vapor Pressure | 10.3 mmHg at 25 °C | [2] |

| logP (o/w) | 1.1 | [2] |

| Refractive Index | n20D 1.39 | [1] |

Isomeric Relationship

The following diagram illustrates the relationship between the different isomers of nitriles with the molecular formula C₅H₉N, highlighting the position of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-alkylated nitriles like this compound involves the nucleophilic substitution of an alkyl halide with a cyanide salt. A plausible experimental protocol is detailed below, adapted from general procedures for nitrile synthesis.

Materials:

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or other polar aprotic solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.

-

Addition of Alkyl Halide: Slowly add 2-bromobutane to the stirred cyanide solution. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Safety Note: This synthesis involves highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

NMR spectroscopy is essential for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Solvent: Chloroform-d (CDCl₃).

-

Expected Chemical Shifts (δ):

-

Triplet corresponding to the methyl protons of the ethyl group.

-

Multiplet for the methylene (B1212753) protons of the ethyl group.

-

Doublet for the methyl protons adjacent to the chiral center.

-

Multiplet for the methine proton at the chiral center.

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: Chloroform-d (CDCl₃).

-

Expected Chemical Shifts (δ):

-

Signal for the nitrile carbon.

-

Signals for the methine and methylene carbons.

-

Signals for the two methyl carbons.

-

IR spectroscopy is used to identify the characteristic functional groups in this compound.

Sample Preparation: A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations around 1370-1470 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood.[6] Keep away from heat, sparks, and open flames.[6] Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of insufficient ventilation, wear respiratory protection.[6]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Applications

This compound, particularly its chiral forms, is a valuable building block in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1] It also finds use in the flavor and fragrance industry and in the synthesis of specialty polymers.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The compiled data and experimental considerations are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to strict safety protocols is paramount when handling this compound due to its toxicity and flammability.

References

- 1. This compound(18936-17-9) IR Spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-METHYL-2-BUTENENITRILE(4403-61-6) 1H NMR spectrum [chemicalbook.com]

- 5. Butanenitrile, 2-methyl- [webbook.nist.gov]

- 6. This compound | C5H9N | CID 29339 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of 2-Methylbutyronitrile: (S)-(+)- and (R)-(-)-2-Methylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and chiral separation of the (S)-(+)- and (R)-(-)-enantiomers of 2-methylbutyronitrile. These chiral nitriles are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitrile functional group and the stereospecific interactions often observed with biological targets. This document details experimental protocols for the synthesis of the racemic mixture and a representative method for enantiomeric resolution via chiral High-Performance Liquid Chromatography (HPLC). Furthermore, the importance of chirality in drug design is discussed in the context of these enantiomers.

Introduction

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many therapeutic agents. The spatial arrangement of atoms in a molecule can dictate its interaction with chiral biological macromolecules such as enzymes and receptors, leading to significant differences in activity between enantiomers. This compound, a simple chiral nitrile, serves as a valuable building block in the synthesis of more complex chiral molecules. The individual enantiomers, (S)-(+)-2-methylbutyronitrile and (R)-(-)-2-methylbutyronitrile, are key intermediates for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. The nitrile group itself is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocycles, making it a cornerstone in synthetic organic chemistry.

The incorporation of a nitrile moiety into drug candidates is a well-established strategy in medicinal chemistry. It can enhance binding affinity to target proteins, improve pharmacokinetic properties, and block metabolically labile sites, thereby increasing the metabolic stability of drugs[1]. The stereochemistry of the carbon atom alpha to the nitrile group, as in this compound, is often crucial for the desired biological effect.

Chemical and Physical Properties

The enantiomers of this compound share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereochemistry leads to distinct optical properties, specifically the direction in which they rotate plane-polarized light.

| Property | (S)-(+)-2-Methylbutyronitrile | (R)-(-)-2-Methylbutyronitrile | Racemic this compound |

| Molecular Formula | C₅H₉N | C₅H₉N | C₅H₉N |

| Molecular Weight | 83.13 g/mol | 83.13 g/mol | 83.13 g/mol |

| IUPAC Name | (2S)-2-methylbutanenitrile | (2R)-2-methylbutanenitrile | (±)-2-methylbutanenitrile |

| CAS Number | 25570-03-0 | 137120-33-3 | 18936-17-9 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 125-126 °C (lit.) | 125-126 °C (lit.) | 125-126 °C (lit.) |

| Density | 0.786 g/mL at 25 °C (lit.) | ~0.786 g/mL at 25 °C (lit.) | 0.786 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.39 (lit.) | n20/D ~1.39 (lit.) | n20/D 1.39 (lit.) |

| Specific Rotation [α]D²⁰ | +31° (neat) | -31° (neat, inferred) | 0° |

Synthesis of this compound

Synthesis of Racemic this compound

A common method for the synthesis of nitriles is the dehydration of the corresponding amide. Racemic this compound can be prepared from commercially available 2-methylbutyramide (B74717).

Experimental Protocol: Dehydration of 2-Methylbutyramide

-

Materials:

-

2-Methylbutyramide

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of 2-methylbutyramide (1 mole) and phosphorus pentoxide (0.5 moles) is prepared.

-

The mixture is gently heated. An exothermic reaction will commence. The reaction is controlled by occasional cooling in a water bath.

-

After the initial reaction subsides, the mixture is heated to reflux for 1-2 hours to ensure complete dehydration.

-

The reaction mixture is allowed to cool to room temperature.

-

The product is carefully distilled directly from the reaction mixture under reduced pressure.

-

The collected distillate is washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation to yield the pure racemic product.

-

Enantioselective Synthesis

Conceptual Workflow for Enantioselective Synthesis

Caption: Conceptual workflow for the enzymatic kinetic resolution to obtain both enantiomers of this compound.

Chiral Separation of Enantiomers

The resolution of racemic this compound into its individual enantiomers is crucial for evaluating their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

-

-

Chiral Stationary Phase (CSP):

-

A polysaccharide-based chiral column, such as a Chiralpak® AD-H or a similar column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support, is recommended.

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation (e.g., 90:10 v/v n-hexane:isopropanol).

-

-

Flow Rate:

-

Typically 0.5 - 1.0 mL/min.

-

-

Column Temperature:

-

Ambient or controlled at 25 °C.

-

-

Detection:

-

UV detection at a low wavelength (e.g., 210 nm) where the nitrile group may have some absorbance.

-

-

Sample Preparation:

-

A solution of racemic this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Monitor the elution of the enantiomers. The retention times for the (S)- and (R)-enantiomers will be different.

-

The elution order should be determined by injecting a sample of a known enantiomer, if available.

-

Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) value greater than 1.5 for baseline separation.

-

Workflow for Chiral HPLC Method Development

Caption: A typical workflow for developing a chiral HPLC method for the separation of this compound enantiomers.

Role in Drug Development and Biological Activity

While specific biological activities for the individual enantiomers of this compound have not been detailed in the available literature, the general principles of stereochemistry in drug action are well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

The nitrile group is a key pharmacophore in several approved drugs. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive functional group in drug design. The chiral center adjacent to the nitrile in this compound highlights the importance of synthesizing and testing enantiomerically pure compounds in the drug discovery process.

Hypothetical Signaling Pathway Involvement

To illustrate how a chiral molecule like this compound could be a precursor to a biologically active compound that interacts with a signaling pathway, a generic G-protein coupled receptor (GPCR) pathway is depicted below. The synthesized chiral molecule could, for instance, be an antagonist for a specific GPCR.

Caption: A hypothetical signaling pathway illustrating the potential interaction of a chiral molecule derived from this compound with a GPCR.

Conclusion

The (S)-(+)- and (R)-(-)-enantiomers of this compound are valuable chiral building blocks with significant potential in the synthesis of enantiopure compounds for the pharmaceutical and agrochemical industries. This guide has provided an overview of their key properties, methods for the synthesis of the racemic mixture, and a detailed protocol for their separation using chiral HPLC. The discussion on their potential role in drug development underscores the critical importance of stereochemistry in modern medicinal chemistry. Further research into the specific biological activities of these enantiomers is warranted to fully explore their potential applications.

References

Spectroscopic Analysis of 2-Methylbutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbutyronitrile (C₅H₉N), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.55 | m | 1H | CH |

| 1.63 | m | 2H | CH₂ |

| 1.32 | d | 3H | CH-CH₃ |

| 1.08 | t | 3H | CH₂-CH₃ |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 122.5 | CN |

| 34.3 | CH |

| 27.5 | CH₂ |

| 16.9 | CH-CH₃ |

| 11.6 | CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following provides a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Caption: General workflow for NMR data acquisition.

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) and transferred to a 5 mm NMR tube. The spectra are typically recorded on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2880 | Strong | C-H stretch (alkane) |

| 2245 | Medium | C≡N stretch (nitrile) |

| 1465 | Medium | C-H bend (alkane) |

| 1385 | Medium | C-H bend (alkane) |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid samples.

Caption: Workflow for ATR-IR data acquisition.

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 83 | 15 | [M]⁺ (Molecular Ion) |

| 55 | 100 | [M - C₂H₄]⁺ |

| 54 | 40 | [M - C₂H₅]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 27 | 20 | [C₂H₃]⁺ |

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Caption: General workflow for GC-MS analysis.

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a suitable capillary column. The compound is separated from the solvent and any impurities before entering the mass spectrometer. In the ion source, the molecules are ionized, typically by electron ionization at 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

Proposed Fragmentation Pathway

Caption: A plausible EI fragmentation pathway for this compound.

Synthesis of 2-Methylbutyronitrile via Catalytic Hydrocyanation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-methylbutyronitrile, a valuable chiral nitrile intermediate in the pharmaceutical and agrochemical industries. While direct catalytic hydrocyanation of butene isomers to this compound is not extensively documented in standard laboratory procedures, this document outlines a feasible two-step synthetic pathway. This process leverages the well-established industrial hydrocyanation of butadiene, which produces the precursor 2-methyl-3-butenenitrile (B95465) as a byproduct. The guide details the subsequent isomerization of this precursor to 2-methyl-2-butenenitrile, followed by a catalytic hydrogenation to yield the final saturated product, this compound. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application by researchers and chemical development professionals.

Introduction

The catalytic hydrocyanation of alkenes is a powerful and atom-economical method for the synthesis of nitriles, which are versatile building blocks in organic chemistry.[1][2] The industrial significance of this reaction is underscored by the DuPont adiponitrile (B1665535) process, which involves the nickel-catalyzed hydrocyanation of butadiene on a million-ton scale annually.[3][4] A byproduct of this process is 2-methyl-3-butenenitrile, which serves as a key starting material for the synthesis of this compound.[5][6] This guide focuses on a practical, two-step approach to synthesize this compound, capitalizing on this readily available industrial byproduct.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence starting from 2-methyl-3-butenenitrile:

-

Isomerization: Base-catalyzed isomerization of 2-methyl-3-butenenitrile to the thermodynamically more stable 2-methyl-2-butenenitrile.

-

Hydrogenation: Catalytic hydrogenation of the carbon-carbon double bond of 2-methyl-2-butenenitrile to afford the saturated this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Isomerization of 2-Methyl-3-butenenitrile

This protocol is based on a patented method for the direct isomerization of a mixture containing 2-methyl-3-butenenitrile.[7]

Reaction:

Materials and Equipment:

-

Alkene-nitrile mixed liquid containing 2-methyl-3-butenenitrile and 3-pentenenitrile

-

Calcium-containing inorganic base (e.g., calcium oxide, calcium hydroxide)

-

Reaction vessel equipped with a stirrer and temperature control

-

Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

-

Charge the reaction vessel with the alkene-nitrile mixed liquid containing 2-methyl-3-butenenitrile.

-

Add the calcium-containing inorganic base as a catalyst.

-

Heat the mixture and maintain a constant temperature for the duration of the reaction.

-

Monitor the conversion of 2-methyl-3-butenenitrile and the formation of 2-methyl-2-butenenitrile by GC analysis.

-

Upon completion of the reaction (typically >95% conversion), the catalyst can be recovered by filtration.

-

The resulting product mixture containing 2-methyl-2-butenenitrile can be purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Calcium-containing inorganic base | [7] |

| Conversion Rate | > 95% | [7] |

| Selectivity | > 95% | [7] |

Step 2: Catalytic Hydrogenation of 2-Methyl-2-butenenitrile

This is a general procedure for the hydrogenation of an α,β-unsaturated nitrile.

Reaction:

Materials and Equipment:

-

2-Methyl-2-butenenitrile

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator, autoclave)

-

Hydrogen gas source

-

Filtration setup

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-methyl-2-butenenitrile in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (e.g., GC, TLC).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by distillation if necessary.

Quantitative Data (Representative):

| Parameter | Value |

| Catalyst | 5% Pd/C |

| Solvent | Ethanol |

| Hydrogen Pressure | 1-5 bar |

| Temperature | 25-50 °C |

| Reaction Time | 2-24 hours |

| Yield | > 95% |

Mechanistic Considerations

Nickel-Catalyzed Hydrocyanation of Alkenes

The general mechanism for the nickel-catalyzed hydrocyanation of an alkene involves several key steps:[1]

References

- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 2. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]

- 6. US20080221351A1 - Method for the Production of Adipodinitrile by Hydrocyanation of 1,3-Butadiene - Google Patents [patents.google.com]

- 7. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]

Physical properties of 2-Methylbutyronitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methylbutyronitrile, a versatile chiral nitrile utilized in the synthesis of pharmaceuticals and other specialty chemicals. The data presented is curated for accuracy and supplemented with detailed experimental protocols for verification and implementation in a laboratory setting.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its application in chemical synthesis, influencing reaction conditions, purification methods, and storage requirements.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Temperature (°C) | Pressure | Source(s) |

| Boiling Point | 125 - 126 °C | - | 760 mmHg | [1][2] |

| 125 °C | - | 760 mmHg | [3][4] | |

| Density | 0.786 g/mL | 25 °C | - | [1][2] |

| 0.82 g/mL | 20 °C | - | [3] | |

| 0.806 g/mL | - | - | [4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common and efficient method for this determination is the capillary method, also known as the Thiele tube method.[5][6]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-boiling point mineral oil

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into the fusion tube.[7]

-

Capillary Insertion: The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[7]

-

Apparatus Assembly: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the mineral oil within the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated.[6] This design allows for the even circulation of the heating oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube as the sample's vapor pressure increases.[8]

-

Boiling Point Determination: The heat source is removed once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The density of liquid this compound can be accurately determined using a pycnometer or a digital density meter.[9][10]

Using a Pycnometer:

Materials:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

-

Sample of this compound

Procedure:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

Thermal Equilibration: The filled pycnometer is placed in a thermostatic bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached. The volume of the pycnometer is precisely known at this temperature.

-

Final Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Using a Digital Density Meter:

Modern digital density meters, often based on the oscillating U-tube principle, offer a rapid and highly accurate method for density determination.[10][11]

Procedure:

-

Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

Sample Injection: A small volume of this compound is injected into the measuring cell of the density meter.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube containing the sample and automatically calculates and displays the density. The temperature of the measuring cell is precisely controlled.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 3. store.astm.org [store.astm.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. calnesis.com [calnesis.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 2-Methylbutyronitrile

This technical guide provides a comprehensive overview of 2-Methylbutyronitrile, a significant chiral building block in the fields of chemical synthesis and drug development. This document details its chemical and physical properties, synonyms, and a detailed synthesis protocol. Furthermore, it explores its applications in the pharmaceutical industry and outlines key safety and handling information.

Chemical Identity and Properties

This compound, a chiral nitrile, is a versatile intermediate in organic synthesis. Its properties make it a valuable component in the production of various fine chemicals and pharmaceuticals.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18936-17-9[1] |

| Molecular Formula | C₅H₉N |

| IUPAC Name | 2-methylbutanenitrile |

A variety of synonyms are used to identify this compound in literature and chemical databases.

Table 2: Synonyms and Alternative Names

| Synonym |

| 2-Methylbutanenitrile |

| 2-Cyanobutane |

| sec-Butyl Cyanide |

| α-Methylbutyronitrile |

| Butanenitrile, 2-methyl- |

| 2-methyl-butanenitril |

| 2-methyl-butyronitril |

| methylbutyronitrile |

| 2-methylbutanone cyanohydrin |

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 83.13 g/mol |

| Boiling Point | 125-127 °C at 760 mmHg |

| Density | 0.794 g/mL at 25 °C |

| Flash Point | 24.4 °C (76.0 °F) |

| Solubility in Water | 8.89 g/L at 25 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Strecker synthesis of its precursor, 2-aminobutanenitrile (B1582908), being a key and industrially relevant method.[2][3]

Experimental Protocol: Synthesis of 2-Aminobutanenitrile (Precursor)

The Strecker synthesis provides a one-pot, three-component reaction to produce α-aminonitriles.[2][3]

Materials:

-

Ammonium (B1175870) chloride

-

Sodium cyanide

-

Magnesium sulfate (B86663)

-

Methyl tertiary-butyl ether (MTBE)

Procedure:

-

To a 50 mL round-bottom flask equipped with a stirrer bar, add magnesium sulfate (11.6 mmol), ammonium chloride (11.6 mmol), and sodium cyanide (22.0 mmol).[2]

-

Add 93 mmol of 7 M ammonia in methanol to the mixture.[2]

-

Stir the mixture and cool to 0 °C.[2]

-

Slowly add propionaldehyde (23.2 mmol) to the cooled mixture.[2]

-

Allow the reaction to warm to room temperature and continue to stir for an additional 4 hours.[2]

-

Remove the solvent under reduced pressure, ensuring the internal temperature remains below 30 °C.[2]

-

Dilute the resulting slurry with 15 mL of MTBE and stir at room temperature for 30 minutes.[2]

-

Filter the mixture and wash the collected inorganic solids with 5.0 mL of MTBE.[2]

-

Combine the filtrates and remove the solvent under reduced pressure to yield 2-aminobutanenitrile.[2]

Conceptual Protocol: Conversion of 2-Aminobutanenitrile to this compound

Following the synthesis of 2-aminobutanenitrile, a subsequent deamination reaction is required to yield this compound. A common method for such a transformation is the Sandmeyer-type reaction or diazotization followed by reduction.

Conceptual Steps:

-

Diazotization: The primary amino group of 2-aminobutanenitrile is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

-

Reduction (Deamination): The diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. A common reagent for this step is hypophosphorous acid (H₃PO₂).

-

Workup and Purification: The reaction mixture is then neutralized and the product, this compound, is extracted using an organic solvent. The crude product is subsequently purified by distillation.

References

An In-Depth Technical Guide to the Chirality and Stereocenter of 2-Methylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-Methylbutyronitrile, a chiral molecule of interest in various chemical syntheses. The document details the nature of its stereocenter, methods for enantioselective synthesis and resolution, and analytical techniques for determining enantiomeric purity.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. This tetrahedral carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a cyano group (-C≡N). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-Methylbutyronitrile and (S)-2-Methylbutyronitrile.

The distinct three-dimensional arrangement of these enantiomers can lead to different interactions with other chiral molecules, a critical consideration in pharmaceutical and biological applications. While the physical properties of the enantiomers, such as boiling point and density, are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction.

An In-depth Technical Guide to the Synthesis of 2-Methylbutyronitrile via Dehydration of 2-Methylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylbutyronitrile through the dehydration of 2-methylbutyramide (B74717). This transformation is a fundamental reaction in organic chemistry for the preparation of nitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the core principles, experimental methodologies, and comparative data for various dehydrating agents.

Introduction

The conversion of a primary amide to a nitrile is a dehydration reaction that involves the removal of a molecule of water. For the synthesis of this compound, the starting material is 2-methylbutyramide. This reaction is typically facilitated by the use of a strong dehydrating agent. The choice of reagent is critical and depends on factors such as substrate sensitivity, desired reaction conditions, and scalability.

Reaction Principle

The general transformation involves the elimination of water from the primary amide group (-CONH₂) to form a nitrile group (-C≡N).

Figure 1. General reaction scheme for the dehydration of 2-methylbutyramide to this compound.

The mechanism of this reaction varies depending on the dehydrating agent used, but it generally involves the activation of the amide's carbonyl oxygen to transform it into a good leaving group.

Dehydrating Agents and Comparative Data

Several reagents are effective for the dehydration of primary amides. The most common and well-established include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅). The selection of the optimal reagent is crucial for achieving high yield and purity.

| Dehydrating Agent | Chemical Formula | Typical Conditions | Reported Yields (General Amides) | Notes |

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent (e.g., benzene (B151609), toluene, or neat) | High | A common and effective reagent. Generates gaseous byproducts (SO₂ and HCl). |

| Phosphorus Oxychloride | POCl₃ | Often used with a base (e.g., pyridine) at 0 °C to reflux | High | Effective for a wide range of amides. The reaction can be exothermic. |

| Phosphorus Pentoxide | P₂O₅ | Heating with the solid amide, often without a solvent | Good to High | A powerful and cost-effective dehydrating agent. The reaction is heterogeneous. |

| Phosphorus Trichloride (B1173362) | PCl₃ | Reflux in an inert solvent (e.g., CHCl₃) with a base (e.g., diethylamine) | High | Offers a high-yielding procedure under relatively mild conditions. |

| Triphenylphosphite | P(OPh)₃ | Microwave irradiation with a base (e.g., DBU) | High | A modern approach that can significantly reduce reaction times. |

Experimental Protocols

Protocol Using Thionyl Chloride (Adapted from Organic Syntheses)

This protocol is based on the dehydration of 2-ethylhexanamide (B1203107) and can be scaled and adapted for 2-methylbutyramide.

Materials:

-

2-Methylbutyramide

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

-

Crushed ice

-

50% Potassium hydroxide (B78521) solution

-

1% Sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and gas trap

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-methylbutyramide (1.0 mol) and anhydrous benzene (150 mL).

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (1.5 mol) to the mixture.

-

Reaction: Heat the reaction mixture in a water bath to 75–80°C and maintain this temperature for approximately 4-5 hours.

-

Work-up - Quenching: After the reaction is complete, cool the mixture in an ice bath. Cautiously add a mixture of crushed ice and water to decompose the excess thionyl chloride.

-

Neutralization: With continued cooling, add 50% potassium hydroxide solution dropwise until the mixture is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with benzene.

-

Washing: Combine the organic layers and wash with 1% sodium carbonate solution, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purification: Purify the crude this compound by fractional distillation.

Protocol Using Phosphorus Trichloride (Adapted from Elias et al., 2018)[1]

Materials:

-

2-Methylbutyramide

-

Phosphorus trichloride (PCl₃)

-

Chloroform (B151607) (CHCl₃)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-methylbutyramide (1.0 mmol) and diethylamine (3.0 mmol) in chloroform (5 mL), cooled to 0 °C, add phosphorus trichloride (2.0 mmol) dropwise over 15 minutes with stirring.[1]

-

Reaction: Heat the resulting mixture to reflux and stir for 0.5–5 hours, monitoring the reaction progress by TLC.[1]

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated ammonium chloride solution and then with water.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of ether and hexane).[1]

Visualizations

Signaling Pathway: General Mechanism of Amide Dehydration

Caption: General mechanism of amide dehydration.

Experimental Workflow: Synthesis via Thionyl Chloride Dehydration

Caption: Experimental workflow for nitrile synthesis.

Safety Considerations

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphorus pentoxide is a powerful desiccant and can cause severe burns. Avoid contact with skin and eyes.

-

The reactions can be exothermic , and appropriate cooling should be readily available.

-

The work-up procedures involving quenching and neutralization can also be exothermic and should be performed with care.

-

Solvents such as benzene and chloroform are hazardous and should be handled with appropriate safety precautions.

Conclusion

The dehydration of 2-methylbutyramide to this compound is a robust and efficient transformation. While several dehydrating agents can be employed, thionyl chloride remains a common and effective choice for which detailed, adaptable protocols are available. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, purity requirements, and available equipment. Careful adherence to experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

Isomers of butyl cyanide and their relative stabilities

An In-depth Technical Guide to the Isomers of Butyl Cyanide and Their Relative Stabilities

For researchers, scientists, and drug development professionals, a thorough understanding of isomeric stability is crucial for predicting molecular behavior, designing synthetic pathways, and understanding pharmacological activity. Butyl cyanide, also known as pentanenitrile (C₅H₉N), serves as an excellent case study for exploring the structural variations and corresponding energy landscapes of nitrile-containing compounds. This guide provides a detailed overview of the primary isomers of butyl cyanide, their relative thermodynamic stabilities, and the methodologies used to determine these properties.

Isomers of Butyl Cyanide

The molecular formula C₅H₉N gives rise to several structural isomers. When considering "butyl cyanide," we primarily refer to the isomers formed by attaching a cyano group (-CN) to the four isomeric forms of the butyl group.

-

Pentanenitrile (n-butyl cyanide): A straight-chain nitrile.

-

3-Methylbutanenitrile (isobutyl cyanide): A branched-chain nitrile with a methyl group on the third carbon of the butane (B89635) chain.

-

2-Methylbutanenitrile (sec-butyl cyanide): A branched-chain nitrile with a methyl group on the second carbon. This isomer is chiral and exists as a pair of enantiomers.

-

2,2-Dimethylpropanenitrile (tert-butyl cyanide or pivalonitrile): A highly branched isomer with a tertiary butyl group attached to the nitrile.

Beyond these primary isomers, the C₅H₉N formula also encompasses other structural forms, including cyclic structures and isomers with different functional groups (e.g., imines, enamines), though these are not typically referred to as "butyl cyanide."

Relative Stabilities of Butyl Cyanide Isomers

The thermodynamic stability of an isomer is inversely related to its potential energy; more stable isomers possess lower energy. Stability is influenced by factors such as steric hindrance, bond strain, and electronic effects. Computational chemistry, particularly using high-level quantum chemical calculations, provides reliable estimates of these stabilities.

A study by Etim et al. investigated the relative stabilities of C₅H₉N isomers and found that branched-chain isomers are thermodynamically favored over their straight-chain counterparts.[1][2][3] The most stable isomer is 2,2-dimethylpropanenitrile (tert-butyl cyanide), which benefits from the stabilizing effect of the tertiary butyl group.[1][4]

Quantitative Stability Data

The following table summarizes the calculated relative energies and enthalpies of formation for the primary isomers of butyl cyanide. Lower relative energy and a more negative enthalpy of formation indicate greater stability.

| Isomer Name | IUPAC Name | Relative Energy (kcal/mol) | Enthalpy of Formation (kcal/mol) |

| tert-Butyl cyanide | 2,2-Dimethylpropanenitrile | 0.00 | -0.8 |

| Isobutyl cyanide | 3-Methylbutanenitrile | 1.38 | 0.6 |

| n-Butyl cyanide | Pentanenitrile | 2.12 | 1.3 |

Data sourced from high-level quantum chemical calculations as reported in astrophysical chemistry studies.[1]

These computational results highlight a clear trend: increased branching at the carbon adjacent to the nitrile group leads to greater thermodynamic stability.[4]

Methodologies for Determining Isomer Stability

The relative stabilities of isomers can be determined through both computational and experimental protocols.

Computational Protocols: Density Functional Theory (DFT)

Computational methods are powerful tools for predicting the relative stabilities of isomers.[5] A typical workflow using Density Functional Theory (DFT) involves the following steps:[6]

-

Structure Generation: Initial three-dimensional structures of all isomers of interest are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to locate its lowest energy conformation on the potential energy surface. This is a critical step, as the calculated energy is highly dependent on the molecular structure. Common DFT functionals for this purpose include B3LYP, PBE0, and M06-2X, paired with appropriate basis sets like 6-311++G(d,p).[1]

-

Frequency Calculations: After optimization, frequency calculations are performed. This serves two main purposes:

-

Verification: To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Thermochemical Data: To obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

-

-

Energy Calculation: The total electronic energy of each optimized isomer is calculated. The relative stability is then determined by comparing the total energies, enthalpies, or Gibbs free energies of the isomers.

Experimental Protocols for Validation

Computational predictions should ideally be validated with experimental data.[6] Key experimental techniques include:

-

Calorimetry: This technique is used to experimentally determine the heats of formation of the isomers. By comparing these values, their relative stabilities can be established.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the different isomers present in a mixture at equilibrium. The equilibrium constant (K_eq) between isomers can be determined from their relative concentrations, which then allows for the calculation of the standard Gibbs free energy difference (ΔG°) between them using the equation ΔG° = -RT ln(K_eq).

Logical Relationships of Butyl Cyanide Isomers

The structural relationship between the primary isomers of butyl cyanide can be visualized as branching from a common molecular formula. The following diagram, generated using the DOT language, illustrates this hierarchy.

Structural isomers of butyl cyanide and their relative energies.

References

- 1. arxiv.org [arxiv.org]

- 2. [1707.00645] C5H9N Isomers: Pointers to Possible Branched Chain Interstellar Molecules [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

2-Methylbutyronitrile: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyronitrile, also known as 2-cyanobutane, is a versatile chiral nitrile that serves as a crucial precursor in a variety of organic syntheses. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key building block for the creation of complex, biologically active molecules. The presence of a chiral center at the C2 position makes (S)-(+)-2-Methylbutyronitrile an invaluable intermediate for the synthesis of enantiomerically pure compounds, a critical consideration in drug development to ensure therapeutic efficacy and minimize off-target effects.[1] This technical guide provides an in-depth overview of the chemical properties, key synthetic transformations, and applications of this compound, complete with experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C5H9N.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 83.13 g/mol [1][3] |

| CAS Number | 18936-17-9[1][3] |

| Boiling Point | 125-126 °C[1] |

| Density | 0.786 g/mL at 25 °C[1] |

| Solubility in Water | 8.89 g/L at 25 °C[1] |

| Refractive Index (n20D) | 1.39[1] |

| Appearance | Colorless to pale yellow liquid[2] |

Spectroscopic Data:

Spectroscopic analysis is essential for the characterization of this compound and its derivatives.

| Spectroscopy | This compound | 2-Methylbutanoic Acid | 2-Methylbutan-1-amine |

| ¹H NMR (ppm) | Peaks corresponding to the ethyl and methyl groups, and the methine proton adjacent to the nitrile. | Signals for the carboxylic acid proton, the methine proton, and the ethyl and methyl groups. | Resonances for the amine protons, the methylene (B1212753) protons adjacent to the amine, the methine proton, and the ethyl and methyl groups. |

| ¹³C NMR (ppm) | Resonances for the nitrile carbon, the methine carbon, and the carbons of the ethyl and methyl groups.[4] | Signals for the carbonyl carbon, the methine carbon, and the carbons of the ethyl and methyl groups.[1][3] | Peaks for the carbon bonded to the nitrogen, the methine carbon, and the carbons of the ethyl and methyl groups.[5][6] |

| IR (cm⁻¹) | A characteristic sharp peak for the C≡N stretch around 2240 cm⁻¹.[1] | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[3] | N-H stretching bands in the range of 3300-3500 cm⁻¹. |

Core Synthetic Pathways

This compound is a valuable precursor primarily due to the reactivity of the nitrile functional group, which can be readily transformed into other key functionalities such as carboxylic acids and primary amines.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the nucleophilic substitution (SN2) reaction of a 2-halobutane with a cyanide salt. The use of a chiral starting material, such as (R)-2-bromobutane, allows for the synthesis of the corresponding chiral nitrile, (S)-2-methylbutyronitrile, due to the inversion of stereochemistry inherent to the SN2 mechanism.[7][8]

Experimental Protocol: Synthesis of this compound from 2-Chlorobutane

This procedure is adapted from established methods for the synthesis of nitriles from alkyl halides.[7]

-

Materials: 2-chlorobutane, sodium cyanide, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of sodium cyanide (1.05 equivalents) in anhydrous DMSO is prepared.

-

2-Chlorobutane (1.0 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to a temperature of 120-140 °C and maintained for several hours until the reaction is complete (monitored by GC).

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation.

-

-

Expected Yield: Moderate to good yields (65-70%) are typically obtained for the synthesis of nitriles from secondary chlorides using this method.[7]

Hydrolysis to 2-Methylbutanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methylbutanoic acid. This transformation is a fundamental step in converting the nitrile into a carboxylic acid, a versatile functional group in organic synthesis. The reaction proceeds through an amide intermediate.[1][4]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This procedure is based on general methods for the acidic hydrolysis of nitriles.[9]

-

Materials: this compound, concentrated sulfuric acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, this compound (1.0 equivalent) is mixed with an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, 2-methylbutanoic acid, is extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 2-methylbutanoic acid can be further purified by distillation.

-

Reduction to 2-Methylbutan-1-amine

A crucial transformation of this compound is its reduction to the corresponding primary amine, 2-methylbutan-1-amine. This reaction is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[3][9] This conversion is highly valuable in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Experimental Protocol: Reduction of this compound with LiAlH₄

This protocol is adapted from standard procedures for the LiAlH₄ reduction of nitriles.[10][11]

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), water, 10% aqueous NaOH.

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet at 0 °C.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 10% aqueous NaOH solution, and then more water.

-

The resulting precipitate is filtered off through a pad of celite and washed with THF or ethyl acetate.

-

The combined organic filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methylbutan-1-amine, which can be purified by distillation.

-

Applications in Drug Development

While direct, publicly available synthetic routes for many commercial drugs are often proprietary, the structural motif derived from this compound is present in various pharmaceutically active compounds. The chiral amine, 2-methylbutan-1-amine, is a particularly valuable building block. Chiral amines are essential components of many drugs and drug candidates. For instance, the synthesis of certain chiral amines for use in pharmaceuticals can be achieved through the reduction of the corresponding nitrile.[12][13][14]

The general synthetic utility of this compound as a precursor to chiral amines and carboxylic acids makes it a relevant starting material or intermediate in the synthesis of a wide range of pharmaceutical agents, including but not limited to anticonvulsants, antivirals, and cardiovascular drugs. The ability to introduce a specific stereocenter early in a synthetic sequence is a key advantage in the efficient construction of complex drug molecules.

Safety and Handling

This compound is a flammable liquid and is fatal if swallowed or in contact with skin.[1] It is classified as a cyanide and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, offering a gateway to a range of important functional groups. Its chirality makes it particularly indispensable in the pharmaceutical industry for the enantioselective synthesis of drug candidates. The key transformations of hydrolysis and reduction provide straightforward access to chiral carboxylic acids and amines, respectively. A thorough understanding of its properties, reaction pathways, and handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. 2-Methyl butyric acid(116-53-0) 13C NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (S)-2-methylbutanoic acid | C5H10O2 | CID 448893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(18936-17-9) 13C NMR spectrum [chemicalbook.com]

- 5. 2-METHYLBUTYLAMINE(96-15-1) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Methylbutylamine | C5H13N | CID 7283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 14. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Utilizing (S)-(+)-2-Methylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of (S)-(+)-2-Methylbutyronitrile as a versatile chiral starting material in enantioselective synthesis. The protocols focus on its conversion to key chiral building blocks, (S)-2-methylbutanoic acid and (S)-2-methylbutan-1-amine, and their subsequent application in asymmetric transformations, particularly in the diastereoselective alkylation for the synthesis of complex chiral molecules.

Overview of (S)-(+)-2-Methylbutyronitrile as a Chiral Precursor

(S)-(+)-2-Methylbutyronitrile is a valuable chiral nitrile that serves as a precursor to other important chiral synthons. Its primary applications in enantioselective synthesis stem from its conversion to the corresponding chiral carboxylic acid and chiral amine. These derivatives can then be employed as chiral building blocks or auxiliaries to induce stereoselectivity in a variety of organic transformations.

A significant application pathway involves the hydrolysis of (S)-(+)-2-Methylbutyronitrile to (S)-2-methylbutanoic acid. This chiral carboxylic acid can be subsequently used in conjunction with chiral auxiliaries, such as Evans oxazolidinones, to direct diastereoselective alkylation reactions. This strategy is a powerful tool for the construction of stereochemically defined centers in the synthesis of natural products and pharmaceutical intermediates.[1][2]

Additionally, the reduction of (S)-(+)-2-Methylbutyronitrile provides access to (S)-2-methylbutan-1-amine, a chiral amine that can be utilized as a resolving agent or as a building block in the synthesis of chiral ligands and other nitrogen-containing bioactive molecules.

Logical Workflow for the Utilization of (S)-(+)-2-Methylbutyronitrile

Caption: Synthetic pathways from (S)-(+)-2-Methylbutyronitrile.

Synthesis of Chiral Building Blocks from (S)-(+)-2-Methylbutyronitrile

Protocol for the Hydrolysis of (S)-(+)-2-Methylbutyronitrile to (S)-2-Methylbutanoic Acid

This protocol outlines the conversion of the chiral nitrile to the corresponding chiral carboxylic acid via acid-catalyzed hydrolysis.

Materials:

-

(S)-(+)-2-Methylbutyronitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-(+)-2-Methylbutyronitrile (1.0 eq).

-

Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (5-10 volumes).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 3 volumes).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude (S)-2-methylbutanoic acid can be purified by distillation.

Protocol for the Reduction of (S)-(+)-2-Methylbutyronitrile to (S)-2-Methylbutan-1-amine

This protocol describes the reduction of the chiral nitrile to the corresponding chiral primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

-

(S)-(+)-2-Methylbutyronitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous potassium carbonate (K₂CO₃)

-

Distillation apparatus

-

Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser

-

Standard glassware for organic synthesis under inert atmosphere

Procedure: